6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one
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Overview
Description
6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one is a heterocyclic compound that features a pyrido[3,4-B]pyrazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-butanedione under acidic conditions to form the desired pyrazinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at reflux temperature.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazinone ring.
Reduction: Reduced forms of the pyrazinone ring.
Substitution: Substituted pyrazinone derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern and ring fusion.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another related compound with a different heterocyclic framework.
Uniqueness
6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
4967-11-7 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6,7-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C9H13N3O/c1-6-5-7-8(9(13)12(6)2)11-4-3-10-7/h5,10-11H,3-4H2,1-2H3 |
InChI Key |
GHUGWLDKRVEDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)NCCN2 |
Origin of Product |
United States |
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